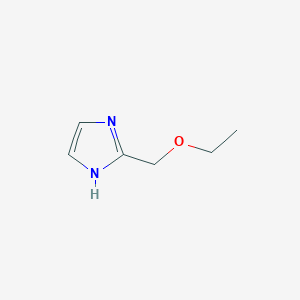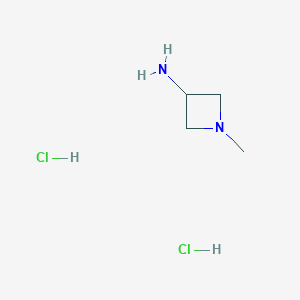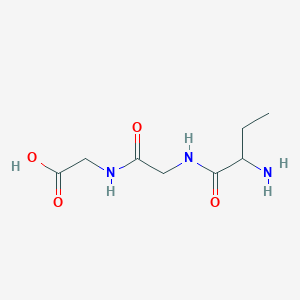
Gadobenate dimeglumine
Vue d'ensemble
Description
Le gadobénate de diméglumine est un agent de contraste à base de gadolinium utilisé principalement en imagerie par résonance magnétique (IRM) et en angiographie par résonance magnétique (ARM). Ce composé améliore la visibilité des vaisseaux sanguins, des organes et d'autres tissus non osseux, ce qui facilite le diagnostic de certains troubles du cerveau, de la colonne vertébrale et d'autres zones . Il est particulièrement utile pour l'imagerie du foie en raison de ses propriétés uniques .
Applications De Recherche Scientifique
Gadobenate dimeglumine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in various analytical techniques to enhance the visibility of specific structures.
Biology: Facilitates the study of biological processes by providing clear images of tissues and organs.
Medicine: Widely used in MRI and MRA to diagnose conditions such as atherosclerosis, brain and spine disorders, and liver diseases
Industry: Employed in the development of new imaging techniques and contrast agents.
Mécanisme D'action
After intravenous administration, the meglumine salt in Gadobenate Dimeglumine dissociates, and the gadobenate ion conforms into a 2-compartment pharmacokinetic model. It distributes in the extracellular body water . The local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du gadobénate de diméglumine implique la synthèse de l'acide gadobénique, qui est ensuite converti en sa forme de sel de diméglumine. Le processus comprend généralement les étapes suivantes :
Synthèse de l'acide gadobénique : Cela implique la réaction du chlorure de gadolinium avec un agent chélatant dérivé de l'acide diéthylènetriaminepentaacétique (DTPA).
Formation du gadobénate de diméglumine : L'acide gadobénique est ensuite mis en réaction avec la méglumine pour former du gadobénate de diméglumine.
Méthodes de production industrielle : La production industrielle du gadobénate de diméglumine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée, avec des mesures strictes de contrôle de la qualité en place. L'utilisation de gaz à haute pression et toxiques est évitée, et les intermédiaires sont purifiés par recristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Le gadobénate de diméglumine subit principalement des réactions de complexation en raison de son noyau de gadolinium. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions normales.
Réactifs et conditions courants :
Agents chélatants : Les dérivés de l'acide diéthylènetriaminepentaacétique (DTPA) sont couramment utilisés.
Solvants : L'eau et d'autres solvants polaires sont utilisés pour faciliter les réactions.
Produits principaux : Le produit principal est le gadobénate de diméglumine, avec une pureté élevée obtenue grâce à un contrôle minutieux des conditions de réaction et des étapes de purification .
4. Applications de la recherche scientifique
Le gadobénate de diméglumine a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme agent de contraste dans diverses techniques analytiques pour améliorer la visibilité de structures spécifiques.
Biologie : Facilite l'étude des processus biologiques en fournissant des images claires des tissus et des organes.
Médecine : Largement utilisé en IRM et en ARM pour diagnostiquer des affections telles que l'athérosclérose, les troubles du cerveau et de la colonne vertébrale et les maladies du foie
Industrie : Employé dans le développement de nouvelles techniques d'imagerie et d'agents de contraste.
5. Mécanisme d'action
Le gadobénate de diméglumine est un agent paramagnétique qui développe un moment magnétique lorsqu'il est placé dans un champ magnétique. Ce moment magnétique améliore les taux de relaxation des protons d'eau dans son voisinage, ce qui conduit à une augmentation de l'intensité du signal dans les images IRM . Le composé est spécifiquement absorbé par les hépatocytes et excrété par le système biliaire, ce qui le rend particulièrement utile pour l'imagerie du foie .
Composés similaires :
Gadopentétate de diméglumine : Un autre agent de contraste à base de gadolinium avec des applications similaires, mais des propriétés pharmacocinétiques différentes.
Acide gadoxétique : Utilisé pour l'imagerie du foie, mais possède des voies d'absorption et d'excrétion différentes.
Gadodiamide : Un agent de contraste linéaire à base de gadolinium avec des propriétés de stabilité et de relaxivité différentes
Unicité : Le gadobénate de diméglumine est unique en raison de sa faible liaison aux protéines, ce qui conduit à une relaxivité accrue et à une qualité d'image améliorée. Son absorption spécifique par les hépatocytes et son excrétion par le système biliaire le distinguent également des autres agents de contraste à base de gadolinium .
Comparaison Avec Des Composés Similaires
Gadopentetate Dimeglumine: Another gadolinium-based contrast agent with similar applications but different pharmacokinetic properties.
Gadoxetic Acid: Used for liver imaging but has different uptake and excretion pathways.
Gadodiamide: A linear gadolinium-based contrast agent with different stability and relaxivity properties
Uniqueness: Gadobenate dimeglumine is unique due to its weak protein binding, leading to increased relaxivity and enhanced imaging quality. Its specific uptake by hepatocytes and excretion through the biliary system also sets it apart from other gadolinium-based contrast agents .
Propriétés
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYJWYTUDFZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869572 | |
| Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform | |
| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 g/mL at 20 °C, pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ | |
| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic powder | |
CAS No. |
113786-33-7, 127000-20-8 | |
| Record name | BOPTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113786-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-5-8-11-tris (carboxymethyl)-1-phenyl-2-oxa-5,8,11-triaza-tridecen-13-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124 °C | |
| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3417692.png)




![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3417758.png)

